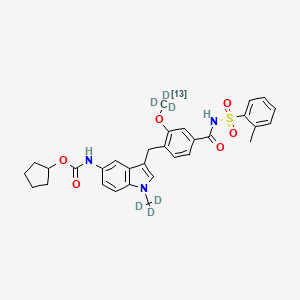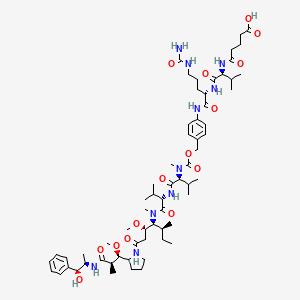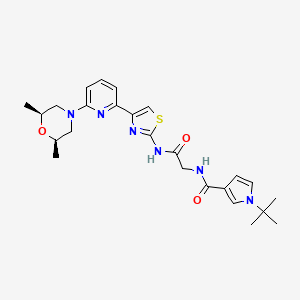
1-Amino-2-methylpropan-2-ol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methylpropan-2-ol-d6, also known as 1,1-Dimethylethanolamine-d6, is a deuterium-labeled compound. It is a stable isotope of 1-Amino-2-methylpropan-2-ol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and development, particularly in the field of drug development, due to its unique properties that affect pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-Amino-2-methylpropan-2-ol-d6 involves the deuteration of 1-Amino-2-methylpropan-2-ol. The process typically includes the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 1-Amino-2-methylpropan-2-ol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for extensive research applications .
Analyse Chemischer Reaktionen
1-Amino-2-methylpropan-2-ol-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylpropan-2-ol-d6 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 1-Amino-2-methylpropan-2-ol-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, leading to changes in absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug and its intended use .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylpropan-2-ol-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Amino-2-methylpropan-2-ol: The non-deuterated version of the compound.
2-Amino-2-methylpropan-1-ol: A structural isomer with different properties.
2-Hydroxy-2-methyl-1-propylamine: Another isomer with distinct chemical behavior
The uniqueness of this compound lies in its stable isotope properties, making it highly valuable for research and development applications.
Eigenschaften
Molekularformel |
C4H11NO |
|---|---|
Molekulargewicht |
95.17 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
LXQMHOKEXZETKB-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CN)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)






![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
